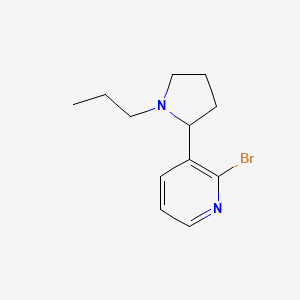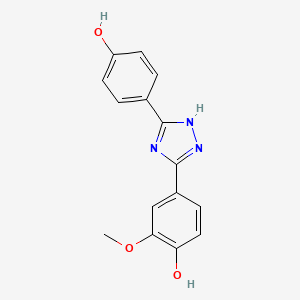
4-(3-(4-Hydroxyphenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-(4-Hydroxyphenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol is a synthetic organic compound that features a triazole ring substituted with hydroxyphenyl and methoxyphenol groups
准备方法
The synthesis of 4-(3-(4-Hydroxyphenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound under acidic or basic conditions.
Substitution Reactions: The hydroxyphenyl and methoxyphenol groups are introduced through substitution reactions. These reactions often require the use of catalysts and specific reaction conditions to ensure the correct positioning of the substituents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
化学反应分析
4-(3-(4-Hydroxyphenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Condensation: The compound can participate in condensation reactions to form larger molecular structures.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon).
科学研究应用
4-(3-(4-Hydroxyphenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is used in the development of advanced materials, such as polymers and nanocomposites, due to its unique structural properties.
Biological Studies: The compound is investigated for its antioxidant properties and its ability to modulate biological pathways.
作用机制
The mechanism of action of 4-(3-(4-Hydroxyphenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can modulate signaling pathways by interacting with receptors and other cellular components .
相似化合物的比较
4-(3-(4-Hydroxyphenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol can be compared with similar compounds such as:
4-Hydroxyphenylpyruvic Acid: This compound shares the hydroxyphenyl group but differs in its overall structure and biological activity.
3-((4-Hydroxyphenyl)amino)propanoic Acid: This compound has a similar hydroxyphenyl group but features an amino group instead of the triazole ring.
4-Hydroxyphenyl Sulfone: This compound contains a sulfone group and is used in different applications compared to the triazole derivative.
The uniqueness of this compound lies in its triazole ring, which imparts distinct chemical and biological properties.
属性
分子式 |
C15H13N3O3 |
|---|---|
分子量 |
283.28 g/mol |
IUPAC 名称 |
4-[5-(4-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]-2-methoxyphenol |
InChI |
InChI=1S/C15H13N3O3/c1-21-13-8-10(4-7-12(13)20)15-16-14(17-18-15)9-2-5-11(19)6-3-9/h2-8,19-20H,1H3,(H,16,17,18) |
InChI 键 |
ZMSYRKYDJMBKBV-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)C2=NNC(=N2)C3=CC=C(C=C3)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




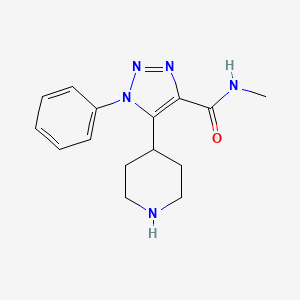

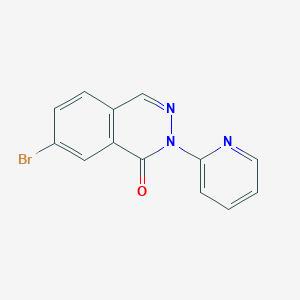
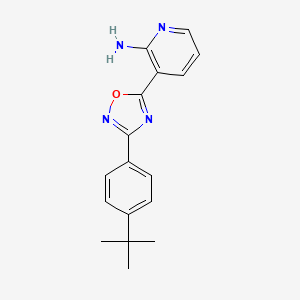
![2-(8-(3-(tert-Butyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B11798456.png)
